molecular formula C22H25IN2S B127395 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide CAS No. 151921-87-8

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide

Cat. No.: B127395
CAS No.: 151921-87-8
M. Wt: 476.4 g/mol
InChI Key: OCFGKGHGZHCPHP-UHFFFAOYSA-M
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Description

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a thiopyrylium core substituted with two N,N-dimethylaminophenyl groups and a methyl group, along with an iodide counterion. It is often used in research due to its interesting photophysical and electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide typically involves the condensation of 2-methylthiopyrylium salts with N,N-dimethylaniline derivatives. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiopyrylium ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide exerts its effects is primarily through its interaction with light and its ability to transfer electrons. The compound absorbs light, leading to an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins in biological systems, as well as electron transfer processes in chemical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,6-diphenylthiopyrylium iodide
  • 4,6-Bis-(N,N-dimethylaminophenyl)thiopyrylium iodide
  • 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)pyrylium iodide

Uniqueness

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. Compared to similar compounds, it often exhibits enhanced fluorescence and better stability, making it particularly valuable in applications requiring robust and reliable performance .

Properties

IUPAC Name

[4-[4-[4-(dimethylamino)phenyl]-6-methylthiopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2S.HI/c1-16-14-19(17-6-10-20(11-7-17)23(2)3)15-22(25-16)18-8-12-21(13-9-18)24(4)5;/h6-15H,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGKGHGZHCPHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C2C=CC(=[N+](C)C)C=C2)S1)C3=CC=C(C=C3)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934380
Record name 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151921-87-8
Record name 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151921878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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